2-({[3-(METHOXYCARBONYL)-4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Overview
Description
2-({[3-(METHOXYCARBONYL)-4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a thiophene ring, methoxycarbonyl, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(METHOXYCARBONYL)-4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID typically involves multi-step organic synthesis. The process may start with the preparation of the thiophene ring, followed by the introduction of methoxycarbonyl and carbamoyl groups through various organic reactions such as esterification and amidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(METHOXYCARBONYL)-4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-({[3-(METHOXYCARBONYL)-4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[3-(METHOXYCARBONYL)-4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-({[3-(CARBOXY)-4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
- 2-({[3-(METHOXYCARBONYL)-4-METHYL-5-[(2-PHENYL)CARBAMOYL]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Uniqueness
2-({[3-(METHOXYCARBONYL)-4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID is unique due to the specific arrangement of its functional groups and the presence of the thiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[2-[[3-methoxycarbonyl-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophen-2-yl]amino]-2-oxoethoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7S/c1-10-6-4-5-7-12(10)20-17(25)16-11(2)15(19(26)27-3)18(29-16)21-13(22)8-28-9-14(23)24/h4-7H,8-9H2,1-3H3,(H,20,25)(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMMDWVAWOHAPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)COCC(=O)O)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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